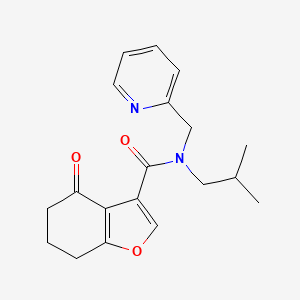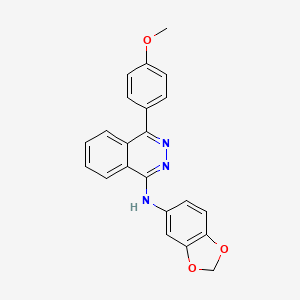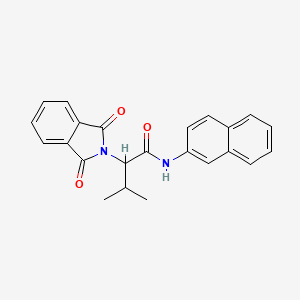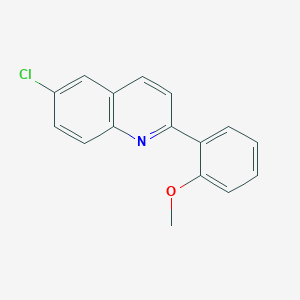
N-isobutyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide
Descripción general
Descripción
N-isobutyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Engineering and Pharmaceutical Cocrystals
The novel carboxamide-pyridine N-oxide synthon, maintained through N-H...O- hydrogen bonding and C-H...O interaction, is instrumental in assembling isonicotinamide N-oxide in a triple helix architecture. This heterosynthon has been exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its utility in crystal engineering and the formation of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).
Synthesis of Antiallergic Agents
Research into antiallergic agents has led to the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues. These compounds exhibit significant antiallergic activity and have been considered for clinical studies, indicating their potential in treating allergic reactions (Nohara et al., 1985).
Cholinesterase Inhibitory Activity
A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized as cholinesterase inhibitors. Some of these compounds showed potent butyrylcholinesterase inhibitory effects and exhibited good inhibitory effects on Aβ self-aggregation, highlighting their potential in treating neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).
Propiedades
IUPAC Name |
N-(2-methylpropyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)10-21(11-14-6-3-4-9-20-14)19(23)15-12-24-17-8-5-7-16(22)18(15)17/h3-4,6,9,12-13H,5,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPOVALMWMOXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=N1)C(=O)C2=COC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4023888.png)
![1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4023891.png)


![4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023921.png)

![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4023929.png)
![3-[4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4023931.png)
![4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023932.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4023948.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023960.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B4023964.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4023975.png)
